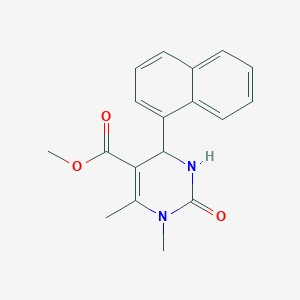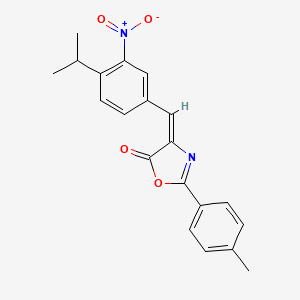![molecular formula C24H19NO2 B5110603 (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone, also known as MQPM, is a synthetic compound with potential applications in scientific research. It is a member of the phenylmethanone family of compounds and is structurally similar to other drugs such as ketamine and phencyclidine. MQPM has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study.
Wirkmechanismus
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone acts as an antagonist at the NMDA receptor, which is a subtype of glutamate receptor. This receptor plays a key role in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can modulate neural activity and alter the balance of excitatory and inhibitory neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been found to exhibit a range of biochemical and physiological effects in animal models. These include analgesia, sedation, and dissociation. It has also been shown to have neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to administer in vivo due to its low solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that it can produce rapid and sustained antidepressant effects in animal models, and clinical trials in humans are currently underway. Another area of interest is its neuroprotective effects, which could make it a promising compound for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone and its potential applications in other areas of neuroscience research.
Synthesemethoden
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone can be synthesized using a multi-step process involving the reaction of 2-methyl-8-quinolinecarboxaldehyde with various reagents. The final step involves the reaction of the resulting intermediate with phenylmagnesium bromide to form the desired product. This synthesis method has been successfully used by researchers to produce (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone in high yields.
Wissenschaftliche Forschungsanwendungen
(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit NMDA receptor antagonism, which is a mechanism of action shared by other drugs such as ketamine. This makes (4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone a promising compound for the study of neuroplasticity and the treatment of conditions such as depression and anxiety.
Eigenschaften
IUPAC Name |
[4-[(2-methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-17-10-13-19-8-5-9-22(23(19)25-17)27-16-18-11-14-21(15-12-18)24(26)20-6-3-2-4-7-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPJLZIOWQTIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Methylquinolin-8-yl)oxymethyl]phenyl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one oxime](/img/structure/B5110612.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)
